molecular formula C24H22N2O3 B1681153 SU 16F

SU 16F

Cat. No.: B1681153
M. Wt: 386.4 g/mol
InChI Key: APYYTEJNOZQZNA-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

SU 16f has several scientific research applications:

Biochemical Analysis

Biochemical Properties

SU 16F plays a significant role in biochemical reactions by selectively inhibiting PDGFRβ. The compound exhibits an IC50 value of 10 nM for PDGFRβ, demonstrating its high potency . Additionally, this compound shows selectivity over other receptors such as VEGFR2, FGFR1, and EGFR, with IC50 values of 140 nM, 2.29 μM, and >10,000-fold, respectively . The interaction between this compound and PDGFRβ involves the binding of the compound to the receptor’s active site, thereby preventing the receptor’s activation and subsequent downstream signaling.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In vitro studies have shown that this compound inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) and NIH3T3 cells with an IC50 value of 0.11 μM . The compound also blocks the promoting role of gastric cancer-derived mesenchymal stem cells (GC-MSCs) conditioned medium in gastric cancer cell proliferation and migration . Furthermore, this compound treatment leads to the upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, and α-SMA, indicating its impact on epithelial-mesenchymal transition (EMT) markers .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PDGFRβ receptor, thereby inhibiting its activation. This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways . By blocking these pathways, this compound effectively reduces cell proliferation, migration, and survival. Additionally, this compound treatment results in the downregulation of anti-apoptotic proteins such as Bcl-xl and Bcl-2, and the upregulation of pro-apoptotic protein Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C for up to three years in its powdered form . In vitro studies have shown that this compound maintains its inhibitory effects on PDGFRβ activation and cell proliferation for at least eight hours . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and migration, as well as changes in gene expression related to EMT and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound effectively inhibit tumor growth and metastasis without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PDGFRβ. The compound’s inhibition of PDGFRβ affects the receptor’s downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways play crucial roles in regulating cell proliferation, survival, and metabolism. By inhibiting PDGFRβ, this compound disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell permeability allows it to effectively reach its target receptor, PDGFRβ, and exert its inhibitory effects . Additionally, this compound’s distribution within tissues is influenced by its solubility and stability, which ensure its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDGFRβ. The compound’s activity and function are influenced by its localization, as it needs to reach the receptor’s active site to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, ensuring its effective interaction with PDGFRβ.

Preparation Methods

The synthesis of SU 16f involves the preparation of substituted indolin-2-ones. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

SU 16f undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indolin-2-one ring.

    Substitution: this compound can undergo substitution reactions where functional groups on the indolin-2-one ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

SU 16f is unique in its high selectivity for PDGFRβ compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific inhibition of PDGFRβ and its applications in both cancer and cardiovascular research.

Properties

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYTEJNOZQZNA-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

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